MCHr1 antagonist 2

Overview

Description

MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .

Synthesis Analysis

The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .Molecular Structure Analysis

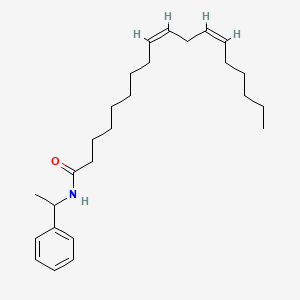

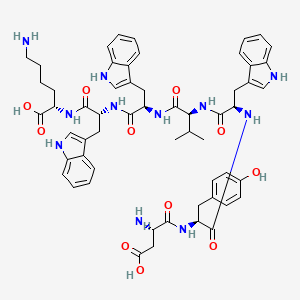

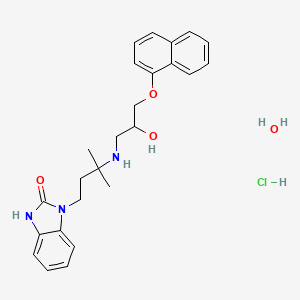

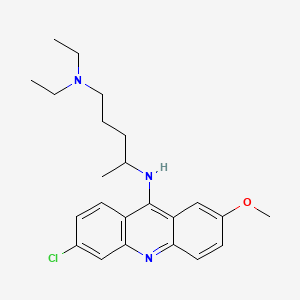

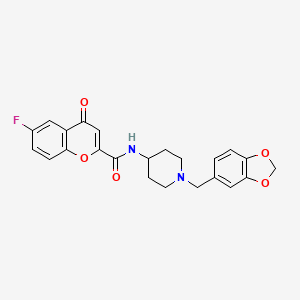

The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .Physical And Chemical Properties Analysis

MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .Scientific Research Applications

Obesity and Appetite Control

MCHr1 antagonists have been explored as potential treatments for obesity due to their role in suppressing appetite. The pioneering compounds T-226296 and SNAP-7941 have demonstrated the anti-obesity therapeutic utility of MCHr1 antagonists .

Sleep and Wakefulness Regulation

The interaction of MCH with various brain regions, such as the VTA, NAc, and amygdala, may influence dopamine release, which in turn affects sleep/wake cycles .

Energy Balance Disorders

Due to the diverse downstream signaling pathways of MCH, MCHr1 agonists and antagonists are considered promising tools for managing energy balance disorders .

Drug Discovery and Development

In silico methods have been utilized for the rapid selection and profiling of MCHr1 antagonists, aiding in the discovery and development of new therapeutic agents .

Cardiotoxicity Avoidance

Developing MCHr1 antagonists is challenging due to the similarity between their binding site and that of the hERG channel, which is associated with cardiotoxicity risks. This has led to research focused on identifying compounds that can selectively target MCHR1 without affecting hERG .

Neurophysiological Functions

MCHr1 antagonists may modulate neurophysiological functions by affecting neurotransmitter release in various brain regions, which could have implications for conditions like cataplexy .

Mechanism of Action

Target of Action

The primary target of MCHr1 antagonist 2 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a class A G protein-coupled receptor predominantly found in the central nervous system . It plays a crucial role in regulating food intake, energy balance, and other physiological functions .

Mode of Action

MCHr1 antagonist 2 acts by inhibiting the MCHR1 receptor . The antagonist binds to the receptor, preventing the melanin-concentrating hormone (MCH) from activating it . The MCH, when bound to the MCHR1 receptor, adopts a cysteine-mediated hairpin loop configuration . A central arginine from the LGRVY core motif between the two cysteines of MCH penetrates deeply into the transmembrane pocket, triggering receptor activation . The antagonist prevents this activation, thereby inhibiting the downstream effects of MCH.

Biochemical Pathways

The MCH-MCHR1 system is involved in a wide variety of downstream signaling pathways . MCHR1 predominantly couples with inhibitory G proteins, Gi/o . The binding of MCH to MCHR1 triggers conformational changes, initiating intracellular signaling cascades via heterotrimeric G proteins . By inhibiting MCHR1, the antagonist disrupts these signaling pathways, affecting physiological functions such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Pharmacokinetics

This similarity can potentially cause cardiotoxicity problems . Therefore, the bioavailability and overall pharmacokinetic profile of MCHr1 antagonist 2 would need to be carefully evaluated to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of MCHr1 antagonist 2’s action primarily involve the disruption of MCH signaling pathways. By inhibiting MCHR1, the antagonist prevents MCH from triggering intracellular signaling cascades . This can lead to changes in physiological functions regulated by MCH, such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of MCHr1 antagonist 2 can be influenced by various environmental factors. For instance, the expression of MCHR1 can be upregulated in fasting conditions , which could potentially affect the efficacy of the antagonist. Moreover, the presence of other signaling molecules and receptors in the central nervous system could also influence the action of MCHr1 antagonist 2 .

Safety and Hazards

properties

IUPAC Name |

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCYCBKPWYJVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MCHr1 antagonist 2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.